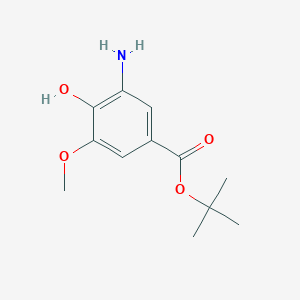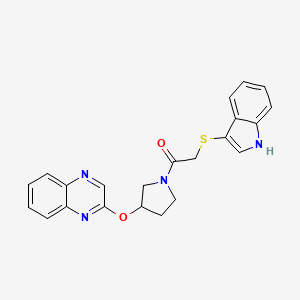
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)propionamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MP-4-PA" and is a member of the pyrimidine-based class of compounds. MP-4-PA has been shown to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of MP-4-PA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth. MP-4-PA has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for cancer.
Biochemical and Physiological Effects
MP-4-PA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. MP-4-PA has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, MP-4-PA has been shown to possess antioxidant properties, making it a potential treatment for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MP-4-PA is its potential therapeutic applications. MP-4-PA has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations of MP-4-PA is its limited solubility in water, which can make it difficult to administer in certain forms.
Direcciones Futuras
There are several future directions for the study of MP-4-PA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation-related diseases. Another direction is to explore its mechanism of action and identify new targets for drug development. Additionally, future studies could focus on improving the solubility of MP-4-PA to make it more accessible for use in various forms.
Métodos De Síntesis
The synthesis of MP-4-PA involves a multi-step process that starts with the reaction of 2-methyl-6-propoxypyrimidine-4-amine with 4-bromoacetophenone to produce 4-(2-methyl-6-propoxypyrimidin-4-yl)acetophenone. This intermediate product is then reacted with 4-aminobenzoyl chloride to produce MP-4-PA.
Aplicaciones Científicas De Investigación
MP-4-PA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs to treat various diseases. MP-4-PA has also been shown to inhibit the activity of certain enzymes, making it a potential treatment for enzyme-related diseases.
Propiedades
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-10-23-17-11-15(18-12(3)19-17)20-13-6-8-14(9-7-13)21-16(22)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOHAWAAWLEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

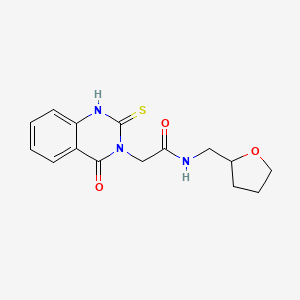
![1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2975598.png)

![5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2975600.png)
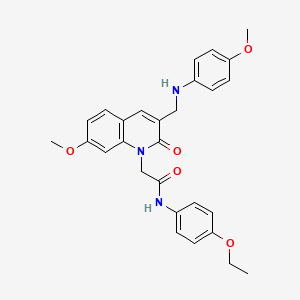
![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide](/img/structure/B2975603.png)
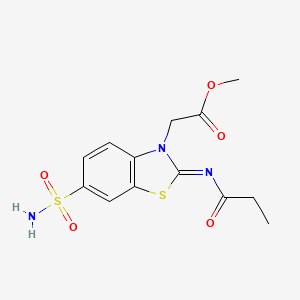
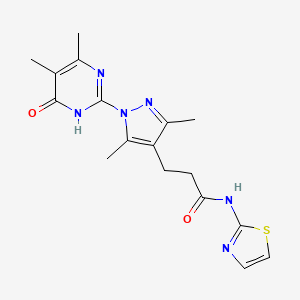

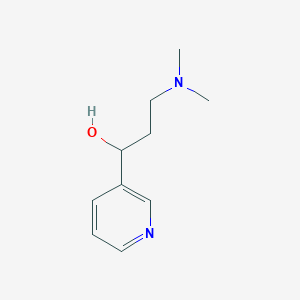
![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
